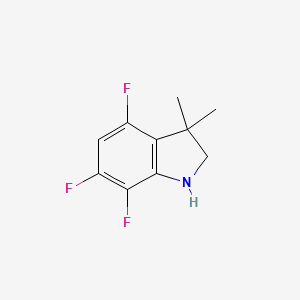

4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

4,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H10F3N/c1-10(2)4-14-9-7(10)5(11)3-6(12)8(9)13/h3,14H,4H2,1-2H3 |

InChI Key |

VEQFYOPPJUTJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C(=CC(=C2F)F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and purification steps.

Chemical Reactions Analysis

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo-indole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole, in anticancer therapies. Indole compounds are known for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, analogs of indole have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) . The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves interaction with key proteins involved in cell cycle regulation. Molecular docking studies indicate that these indole derivatives can form stable interactions with α- and β-tubulin, leading to disruption of microtubule dynamics essential for mitosis .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain substituted indoles exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress has been documented in various preclinical models. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its high electron affinity and stability under ambient conditions allow for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating trifluoromethyl groups can enhance the performance of organic semiconductors by improving charge transport properties .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. The introduction of trifluoromethyl groups is often accomplished via electrophilic fluorination techniques or transition metal-catalyzed reactions . The versatility in synthesis allows for the creation of a library of derivatives with tailored biological activities.

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

- 4,5,6,7-Tetrafluoroindole (): Fully aromatic indole with four fluorine atoms. Increased fluorine content amplifies electron-withdrawing effects, reducing nucleophilic reactivity compared to the partially saturated target compound.

- 4,6-Difluoro-2,3-dihydro-1H-isoindole (CAS 1283719-83-4, ): Isoindole isomer with fluorine at positions 4 and 6.

- 1-Acetyl-4-fluoro-2,3-dihydro-1H-indole (CAS 860024-83-5, ): Features a single fluorine at position 4 and an acetyl group. The acetyl group increases polarity, affecting solubility and hydrogen-bonding capacity.

Table 1: Structural and Physical Properties

Comparative Reaction Yields ():

Fluorinated indoles often require halogen-specific catalysts. For instance, iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in synthesizing trifluoroethyl-indole derivatives (Table 1, Entry 16, ). This contrasts with lower yields (5–67%) using FeCl₃ or AlCl₃, highlighting iodine’s efficacy for fluorine-rich systems.

Spectroscopic and Crystallographic Analysis

- NMR Spectroscopy: The target compound’s ¹³C-NMR would show deshielded peaks for fluorinated carbons (cf. : δ 109–129 ppm for aromatic carbons in non-fluorinated indoles). Fluorine atoms induce upfield shifts in adjacent carbons. reports δ 47.45 ppm for a CH₂ group in dihydroindole, consistent with the target’s 2,3-dihydro structure.

- Crystal Packing: Sulfonyl-substituted dihydroindoles () exhibit orthogonal phenyl-indole dihedral angles (~88°).

Physicochemical and Functional Properties

- Solubility : Fluorine and dimethyl groups in the target compound likely reduce water solubility compared to acetylated analogs (e.g., 1-Acetyl-4-fluoro-2,3-dihydro-1H-indole) .

- Thermal Stability : Increased fluorine content (as in tetrafluoroindole) may lower melting points due to disrupted crystal packing, whereas dimethyl groups could enhance stability via steric protection .

Biological Activity

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's structure includes trifluoromethyl groups that significantly influence its reactivity and biological activity. The presence of these fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .

- Mechanism of Action : It has been suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

- Inhibition of COX Enzymes : In a study evaluating various indole derivatives, this compound was found to inhibit cyclooxygenase (COX) enzymes effectively. This inhibition is crucial in reducing the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Effects

Preliminary tests suggest that this compound possesses antimicrobial properties:

- Bacterial Inhibition : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL . Further investigations are required to explore its full spectrum of antimicrobial activity.

Case Study 1: Anticancer Activity in Animal Models

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of induced inflammation (using carrageenan), administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This effect was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen .

Data Summary

| Property | Value/Observation |

|---|---|

| Cytotoxicity (MCF-7) | IC50 = 12 µM |

| COX Inhibition | Effective against COX enzymes |

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus |

| Tumor Volume Reduction | Significant in xenograft models (p < 0.05) |

| Paw Edema Reduction | Comparable to ibuprofen in rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.